4-(3-Methoxypropoxy)piperidine
Overview
Description
4-(3-Methoxypropoxy)piperidine is a chemical compound with the molecular formula C9H19NO2. It is a piperidine derivative, which means it contains a six-membered ring with five carbon atoms and one nitrogen atom. This compound is used in various scientific research applications due to its unique chemical properties.
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions of “4-(3-Methoxypropoxy)piperidine” could be in the development of new pharmaceuticals .
Mechanism of Action
Target of Action
4-(3-Methoxypropoxy)piperidine is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .
Mode of Action
Piperidine derivatives have been found to exhibit various pharmacological activities . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
These include cell cycle proteins, anti-apoptotic proteins, P-glycoprotein, cytochrome P450 3A4, multidrug resistance protein 1, breast cancer resistance protein, transient receptor potential vanilloid 1 proinflammatory cytokine, nuclear factor-κB, c-Fos, cAMP response element-binding protein, activation transcription factor-2, peroxisome proliferator-activated receptor-gamma, Human G-quadruplex DNA, Cyclooxygenase-2, Nitric oxide synthases-2, MicroRNA, and coronaviruses .
Pharmacokinetics
Piperine, another piperidine derivative, has been found to alter gastrointestinal disorders and the bioavailability of several drugs .
Result of Action
Piperidine derivatives have been found to exhibit various pharmacological activities, including anticancer potential . They have been found to inhibit cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-(3-Methoxypropoxy)piperidine involves the reaction of 4-aminopiperidine with 3-methoxy-bromopropane. The process typically includes the following steps:
Protection of Primary Amine: The primary amine group of 4-aminopiperidine is selectively protected using benzophenone.
Proton Abstraction: The free secondary amine undergoes proton abstraction.
Reaction with 3-Methoxy-Bromopropane: The free secondary amine reacts with 3-methoxy-bromopropane.
Deprotection: The protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves using readily available raw materials and efficient reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxypropoxy)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form different reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles like halides or amines under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
4-(3-Methoxypropoxy)piperidine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of pharmaceuticals and other chemical products
Comparison with Similar Compounds
Similar Compounds
Piperidine: A basic six-membered ring with one nitrogen atom.
Pyridine: A six-membered ring with one nitrogen atom, but with different chemical properties.
Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.
Uniqueness
4-(3-Methoxypropoxy)piperidine is unique due to its specific functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(3-methoxypropoxy)piperidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-11-7-2-8-12-9-3-5-10-6-4-9/h9-10H,2-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYSLFBEYUSSLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCOC1CCNCC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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